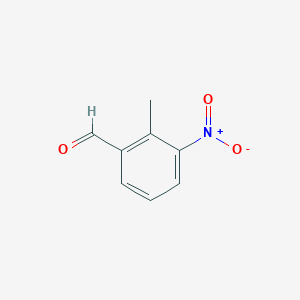

2-Methyl-3-nitrobenzaldehyde

Beschreibung

Structural Features

- SMILES Notation : $$ \text{O=CC1=CC=CC(N+=O)=C1C} $$

- InChI Key : $$ \text{ATLCWADLCUCTLL-UHFFFAOYSA-N} $$

- Crystallographic Data : Monoclinic crystal system (observed in derivatives), with bond angles consistent with planar aromatic systems.

| Property | Value | Source Citation |

|---|---|---|

| Density | 1.3±0.1 g/cm³ | |

| Boiling Point | 274.6±28.0 °C (760 mmHg) | |

| LogP (Partition Coeff.) | 2.21 | |

| Topological Polar SA | 62.89 Ų |

Common synonyms include 3-formyl-2-methyl-1-nitrobenzene and NSC 95687, reflecting its use in pharmaceutical and industrial contexts.

Historical Context of Nitrobenzaldehyde Derivatives in Organic Chemistry

Nitrobenzaldehydes emerged as critical intermediates during the late 19th-century dye industry boom. While this compound itself was first synthesized in the mid-20th century, its structural relatives—particularly ortho-, meta-, and para-nitrobenzaldehydes—played pivotal roles in early synthetic chemistry.

Key Milestones:

- Baeyer–Drewsen Indigo Synthesis (1882) : Utilized 2-nitrobenzaldehyde to produce indigo dyes, though industrial scalability issues limited its adoption.

- Pharmaceutical Applications : Nitrobenzaldehydes became precursors for antihypertensives and antimicrobial agents. For example, 3-nitrobenzaldehyde derivatives are used in tipranavir synthesis.

- Photolabile Protecting Groups : 2-nitrobenzaldehyde derivatives enabled controlled release of bioactive molecules in photodynamic therapy.

The synthesis of this compound typically involves:

- Nitration of 2-methylbenzaldehyde using mixed acid (HNO₃/H₂SO₄).

- Oxidative Methods : Chromium-based oxidants convert 2-methyl-3-nitrotoluene to the aldehyde.

Positional Isomerism in Nitro-Substituted Benzaldehyde Systems

The position of nitro and methyl groups significantly influences physicochemical properties and reactivity. A comparative analysis of nitrobenzaldehyde isomers reveals:

Key Observations:

- Steric Effects : The methyl group at C2 in this compound reduces electrophilic substitution reactivity compared to unsubstituted analogs.

- Electronic Effects : Nitro groups deactivate the ring, directing subsequent substitutions to specific positions. For example, the meta-directing nature of -NO₂ complicates further functionalization.

- Synthetic Challenges : Ortho-substituted nitrobenzaldehydes (e.g., 2-nitrobenzaldehyde) often require multi-step syntheses due to competing para/meta nitration.

This isomer-specific behavior underscores the importance of regiochemical control in designing nitroaromatic compounds for industrial applications.

Eigenschaften

IUPAC Name |

2-methyl-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLCWADLCUCTLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294274 | |

| Record name | 2-methyl-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23876-12-2 | |

| Record name | 23876-12-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Procedure

- Reactants :

- 2-Methylbenzaldehyde

- A nitrating mixture, typically sulfuric acid (H₂SO₄) and nitric acid (HNO₃)

- Reaction Conditions :

- The reaction is carried out at low temperatures (0–5°C) to control the regioselectivity and avoid over-nitration.

- After the reaction, the mixture is neutralized and purified through crystallization or distillation.

- Yield :

- The yield depends on the reaction conditions but typically ranges between 60% and 80%.

Oxidation of 3-Nitro-o-Xylene

This method involves oxidizing 3-nitro-o-xylene to introduce an aldehyde group.

Procedure

- Reactants :

- 3-Nitro-o-xylene

- An oxidizing agent such as potassium permanganate (KMnO₄) or dioxygen in the presence of a catalyst.

- Catalysts :

- Cobalt acetate or manganese acetate can be used to enhance oxidation efficiency.

- Reaction Conditions :

- Temperature: 90–100°C

- The reaction is monitored until the concentration of unreacted starting material drops below 1%.

- Purification :

- The crude product is treated with activated carbon for decolorization, followed by acidification to isolate the aldehyde.

- Yield :

- Approximately 70–80%, with high purity (≥98%).

Stepwise Synthesis from Nitrobenzene Derivatives

This approach uses nitrobenzene derivatives as starting materials, which are subjected to sequential reactions to introduce a methyl group and an aldehyde group.

Procedure

- Step 1: Alkylation :

- Nitrobenzene derivatives are alkylated using methylating agents such as methyl iodide or dimethyl sulfate.

- Step 2: Formylation :

- The methylated compound undergoes formylation using reagents like dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

- Step 3: Purification :

- The product is purified through recrystallization or column chromatography.

- Yield :

- Moderate yields (~50–60%) due to multiple steps.

Direct Nitration of Toluene Derivatives

Direct nitration of toluene derivatives can also produce nitrobenzaldehydes, though this method often requires careful control to avoid side-product formation.

Procedure

- Reactants :

- Toluene derivatives

- Nitrating agents such as nitric acid and sulfuric acid.

- Reaction Conditions :

- Controlled temperature (below 10°C) to ensure selective nitration.

- Challenges :

- Separation of regioisomers can be difficult, requiring advanced purification techniques like fractional crystallization or chromatography.

Data Table: Summary of Preparation Methods

| Method | Key Reactants | Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nitration of 2-Methylbenzaldehyde | H₂SO₄, HNO₃ | Low temperature (0–5°C) | 60–80 | ≥95 |

| Oxidation of 3-Nitro-o-Xylene | KMnO₄, catalysts | High temperature (90–100°C) | 70–80 | ≥98 |

| Stepwise Synthesis | Nitrobenzene derivatives | Multi-step reactions | ~50–60 | ≥95 |

| Direct Nitration | Toluene derivatives | Below 10°C | Moderate | Variable |

Notes on Industrial Applications

- The choice of preparation method depends on factors such as cost, scalability, environmental impact, and desired purity.

- Oxidation methods using dioxygen are preferred for greener chemistry applications due to reduced waste generation.

- Catalytic processes often offer higher selectivity and efficiency but may require expensive catalysts.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed:

Reduction: 2-Methyl-3-aminobenzaldehyde.

Oxidation: 2-Methyl-3-nitrobenzoic acid.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1.1 Precursor in Synthesis

2-Methyl-3-nitrobenzaldehyde is utilized as a key intermediate in the synthesis of various organic compounds. It can participate in reactions such as:

- Aldol Condensation : This reaction involves the formation of carbon-carbon bonds, which is crucial for building complex molecules.

- Friedländer Synthesis : It serves as a starting material for synthesizing quinoline derivatives, which are important in medicinal chemistry .

1.2 Heterocyclic Compounds

The compound is also involved in the synthesis of heterocycles through various cyclization reactions. For instance, it can undergo a domino nitro reduction followed by Friedländer heterocyclization to yield nitrogen-containing heterocycles, which are valuable in drug discovery and development .

Pharmaceutical Applications

2.1 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that certain modifications to its structure can enhance its efficacy against a range of bacteria and fungi, making it a potential candidate for new antimicrobial agents .

2.2 Anticancer Research

There is ongoing investigation into the anticancer potential of compounds related to this compound. Some derivatives have demonstrated cytotoxic effects on various cancer cell lines, suggesting that they may play a role in developing new cancer therapies .

Materials Science

3.1 Dyes and Pigments

The compound can be used as a precursor for synthesizing dyes and pigments due to its chromophoric properties. Its derivatives are explored for applications in textile and polymer industries where color stability and lightfastness are essential .

3.2 Polymer Chemistry

In polymer chemistry, this compound can be incorporated into polymer matrices to impart specific properties such as improved thermal stability or enhanced mechanical strength. This application is particularly relevant in the development of high-performance materials .

Wirkmechanismus

The mechanism of action of 2-Methyl-3-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Properties

The reactivity and applications of 2-methyl-3-nitrobenzaldehyde are strongly influenced by the positions of its substituents. Below is a comparative analysis with structurally related benzaldehyde derivatives:

The meta-nitro group in this compound stabilizes negative charges during reactions, while the ortho-methyl group restricts rotational freedom, affecting its crystal packing and intermolecular interactions .

Pharmacological Relevance

Derivatives of this compound have been linked to Parkinson’s disease therapeutics due to their ability to modulate dopamine receptors, a property less pronounced in analogs like 3-nitrobenzaldehyde . For example, ergoline derivatives synthesized from this compound exhibit higher binding affinity to D₂ dopamine receptors compared to those derived from 2-nitrobenzaldehyde .

Physicochemical Data

Biologische Aktivität

2-Methyl-3-nitrobenzaldehyde, a nitro-substituted aromatic aldehyde, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its molecular formula and has been studied for various pharmacological properties, including antimicrobial, anticancer, and antioxidant effects.

Chemical Structure and Properties

The structure of this compound features a nitro group () and an aldehyde group () on a benzene ring, which significantly influences its reactivity and biological properties. The presence of the nitro group is crucial for its bioactivity as it can undergo reduction to form reactive intermediates that interact with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens . The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. For instance, it has been shown to inhibit the proliferation of cancer cell lines, including non-small cell lung cancer (NSCLC) cells. The compound's ability to induce apoptosis (programmed cell death) in tumor cells has been attributed to its interaction with cellular signaling pathways .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (NSCLC) | 15 | Induction of apoptosis |

| H157 (NSCLC) | 12 | Cell cycle arrest |

| MCF-7 (Breast) | 20 | Inhibition of proliferation |

Antioxidant Activity

The compound also exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies have demonstrated that this compound can scavenge free radicals effectively, contributing to its protective effects against cellular damage .

The biological activity of this compound can be attributed to several mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to an amino group, leading to the formation of reactive species that can bind to nucleophilic sites in proteins and nucleic acids.

- Aldehyde Reactivity : The aldehyde functionality allows for the formation of Schiff bases with amino acids, potentially altering protein function and signaling pathways.

- Cell Membrane Interaction : The lipophilicity imparted by the methyl group enhances membrane permeability, facilitating interaction with intracellular targets.

Case Studies

In one significant study, researchers synthesized derivatives of this compound and evaluated their biological activities. Some derivatives exhibited enhanced antimicrobial and anticancer activities compared to the parent compound, indicating that structural modifications can lead to improved therapeutic profiles .

Q & A

Q. Data Interpretation Tips :

- Aromatic splitting patterns (e.g., doublets at J = 8.0 Hz) confirm substitution positions.

- Absence of broad peaks in NMR rules out residual solvents or moisture.

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

Variables to optimize:

Temperature Control : Nitration at 0–5°C minimizes polynitration .

Catalyst Screening : Lewis acids (e.g., FeCl₃) may enhance regioselectivity.

Solvent Polarity : Higher polarity solvents (e.g., DMF) could improve solubility but risk over-oxidation.

Workup : Neutralization with NaHCO₃ instead of water reduces emulsion formation.

Case Study : A 10% yield increase was achieved by replacing CH₂Cl₂ with AcOH in analogous nitrobenzaldehyde syntheses .

Advanced: How do substituents (methyl and nitro groups) influence the reactivity of this compound?

Answer:

- Nitro Group : Strong electron-withdrawing effect deactivates the ring, directing electrophilic substitution to the para position relative to itself.

- Methyl Group : Electron-donating effect slightly activates the ortho/para positions but is outweighed by the nitro group’s deactivation.

Q. Experimental Validation :

- Nitration Studies : Second nitration of this compound occurs at position 5 (meta to methyl, para to nitro).

- Computational Modeling : DFT calculations predict electrophilic attack barriers at different positions .

Advanced: What computational tools are used to model the crystal structure or electronic properties of this compound?

Answer:

Q. Workflow Example :

Obtain single crystals via slow evaporation.

Collect diffraction data (Mo Kα radiation).

Methodological: How can researchers troubleshoot low yields or impurities in the synthesis?

Answer:

- Low Yield :

- Check nitration stoichiometry (excess HNO₃ causes over-nitration).

- Use inert atmosphere to prevent aldehyde oxidation to carboxylic acid.

- Impurities :

- Byproduct Removal : Increase flash chromatography polarity (e.g., 7:3 PE/EtOAc).

- Recrystallization : Use ethanol/water mixtures for final polishing.

Case Study : Contamination with 3-nitro isomers was resolved by adjusting chromatography gradients .

Data Analysis: How should researchers resolve contradictions in reported physical properties (e.g., melting points)?

Answer:

- Cross-Validation : Compare data from NIST WebBook, PubChem, and peer-reviewed syntheses.

- Experimental Replication : Reproduce measurements using calibrated equipment (e.g., DSC for melting points).

- Statistical Analysis : Report mean ± SD from triplicate experiments.

Example : Discrepancies in log Pow values (e.g., 0.767 in one study vs. 0.92 in another) may arise from pH-dependent solubility .

Safety: What are the best practices for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and P95 respirator during synthesis .

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.

- Waste Disposal : Neutralize acidic residues before disposal to prevent drainage contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.